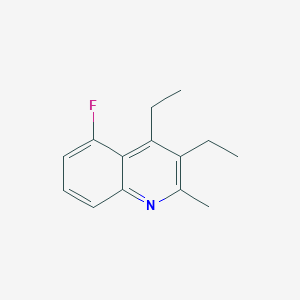
3,4-Diethyl-5-fluoro-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethyl-5-fluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and other unique properties .
準備方法
The synthesis of 3,4-Diethyl-5-fluoro-2-methylquinoline can be achieved through various synthetic routes. Common methods include cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols .
化学反応の分析
3,4-Diethyl-5-fluoro-2-methylquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable example, using palladium catalysts and boron reagents
科学的研究の応用
3,4-Diethyl-5-fluoro-2-methylquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities.
Medicine: It is investigated for its potential use in antimalarial drugs and treatments for heart diseases.
Industry: The compound finds applications in agriculture as a component for liquid crystals and cyanine dyes
作用機序
The mechanism of action of 3,4-Diethyl-5-fluoro-2-methylquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes, disrupt DNA synthesis, and interfere with cellular processes. The incorporation of a fluorine atom enhances its biological activity by increasing its binding affinity to target molecules .
類似化合物との比較
3,4-Diethyl-5-fluoro-2-methylquinoline can be compared with other fluorinated quinolines such as:
Fluoroquine: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar: Used in transplantation medicine and treatment of rheumatic arthritis.
Flosequinan: A drug for heart disease treatment
These compounds share the quinoline skeleton but differ in their specific substituents and applications, highlighting the unique properties of this compound.
特性
分子式 |
C14H16FN |
|---|---|
分子量 |
217.28 g/mol |
IUPAC名 |
3,4-diethyl-5-fluoro-2-methylquinoline |
InChI |
InChI=1S/C14H16FN/c1-4-10-9(3)16-13-8-6-7-12(15)14(13)11(10)5-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
OIDUGELCFAKISL-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C2C=CC=C(C2=C1CC)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


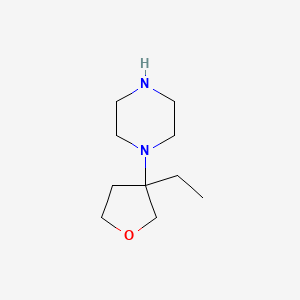
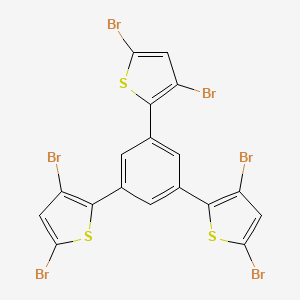
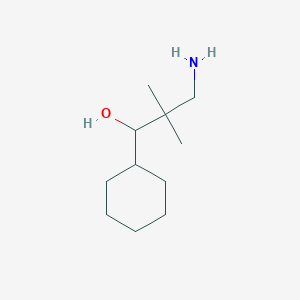
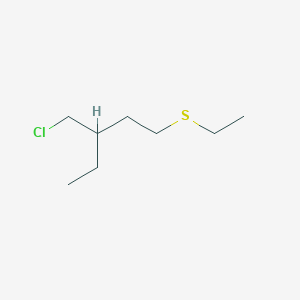
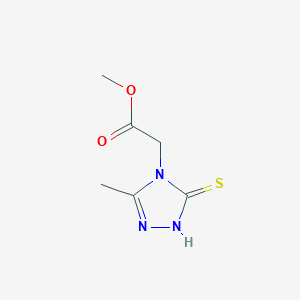
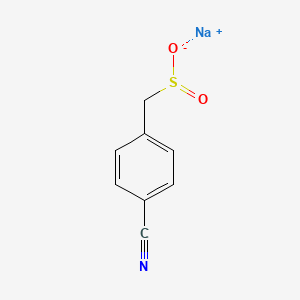
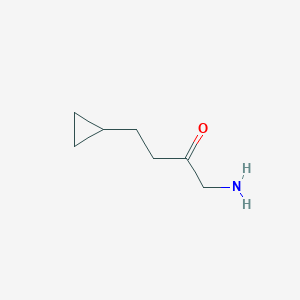
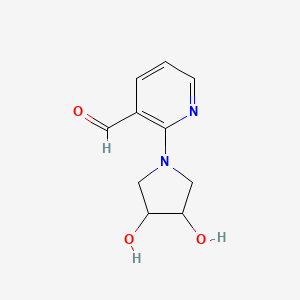

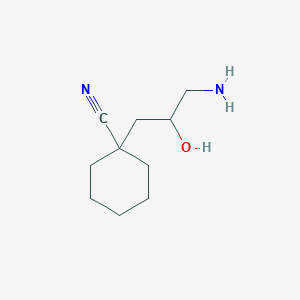
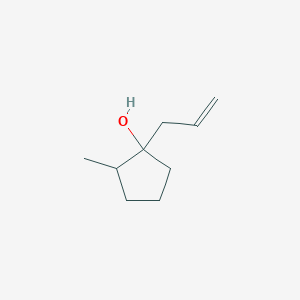
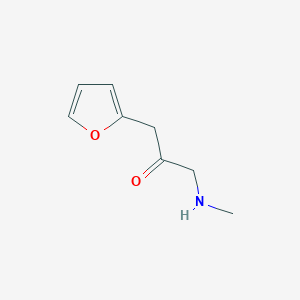
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
